Copper, (3-ethoxy-3-oxo-1-propynyl)-
Description
Properties
CAS No. |
62500-21-4 |
|---|---|
Molecular Formula |
C5H5CuO2 |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
copper(1+);ethyl prop-2-ynoate |
InChI |
InChI=1S/C5H5O2.Cu/c1-3-5(6)7-4-2;/h4H2,2H3;/q-1;+1 |
InChI Key |
QWQIFSHFHUHVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#[C-].[Cu+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The halogen-copper exchange begins with the preparation of 3-ethoxy-3-oxo-1-propynylmagnesium bromide, formed by treating 3-ethoxy-3-oxo-1-propyne with magnesium in anhydrous tetrahydrofuran (THF). Subsequent addition of copper(I) iodide (CuI) at −78°C facilitates the transfer of the propargyl group to copper, yielding the target compound. The reaction is summarized as:
$$
\text{HC≡C-C(O)OEt} + \text{Mg} \rightarrow \text{HC≡C-C(O)OEt-MgBr} \xrightarrow{\text{CuI}} \text{Cu-C≡C-C(O)OEt} + \text{MgBrI}
$$
This method achieves yields exceeding 75% under optimized conditions, with purity confirmed via elemental analysis and NMR spectroscopy.
Optimization Parameters
Key variables influencing yield and selectivity include:
- Temperature : Lower temperatures (−78°C to −40°C) minimize side reactions such as Glaser coupling.
- Solvent : Ethers (THF, diethyl ether) stabilize the Grignard intermediate and enhance copper reactivity.
- Copper Source : Copper(I) iodide outperforms copper(I) bromide or chloride due to its superior solubility in polar aprotic solvents.
Direct Reaction of Copper Salts with Propargyl Esters
An alternative route involves the direct reaction of copper(I) salts with 3-ethoxy-3-oxo-1-propyne. This one-step method, while simpler, requires stringent control of atmospheric conditions to prevent oxidation of copper(I) to copper(II).
Procedure and Conditions
In a representative protocol, 3-ethoxy-3-oxo-1-propyne is dissolved in dry dichloromethane under nitrogen. Copper(I) iodide is added portionwise, followed by triethylamine to scavenge hydroiodic acid. The mixture is stirred at 25°C for 12 hours, resulting in a precipitate of Copper, (3-ethoxy-3-oxo-1-propynyl)-. The reaction equation is:
$$
\text{HC≡C-C(O)OEt} + \text{CuI} \xrightarrow{\text{Et}_3\text{N}} \text{Cu-C≡C-C(O)OEt} + \text{HI}
$$
Yields range from 60% to 70%, with impurities including unreacted starting material and copper(II) byproducts.
Industrial Scalability
Industrial production scales this method using continuous-flow reactors to maintain inert conditions and improve heat dissipation. Automated systems monitor copper oxidation states via in-line UV-Vis spectroscopy, ensuring consistent product quality.
Alternative Synthetic Routes
Electrochemical Synthesis
Recent advances in electrochemistry have enabled the synthesis of organocopper compounds through the reduction of copper electrodes in the presence of propargyl esters. Applying a cathodic potential (−1.2 V vs. Ag/AgCl) to a copper anode in acetonitrile containing 3-ethoxy-3-oxo-1-propyne generates the target compound via:
$$
\text{Cu}^0 \rightarrow \text{Cu}^+ + e^-
$$
$$
\text{Cu}^+ + \text{HC≡C-C(O)OEt} \rightarrow \text{Cu-C≡C-C(O)OEt}
$$
This method achieves 55–65% yields but offers advantages in sustainability by avoiding stoichiometric metal reagents.
Solid-Phase Synthesis
Immobilizing copper(I) on silica or polymer supports facilitates heterogeneous synthesis. The propargyl ester is passed through a column packed with CuI-loaded silica, enabling continuous production with yields comparable to batch methods (68–72%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen-Copper Exchange | 75–85 | 95–98 | High | Moderate |
| Direct Reaction | 60–70 | 90–93 | Moderate | High |
| Electrochemical | 55–65 | 85–88 | Low | Low |
| Solid-Phase | 68–72 | 92–95 | High | High |
Critical Considerations in Synthesis
Atmospheric Sensitivity
Copper(I) intermediates are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) and anhydrous solvents. Trace oxygen or moisture reduces yields by up to 30%.
Ligand Design
The 3-ethoxy-3-oxo group stabilizes the copper center through electron-withdrawing effects, mitigating disproportionation. Substituting ethoxy with bulkier alkoxy groups (e.g., tert-butoxy) further enhances stability but complicates synthesis.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures isolates the product. Purity is confirmed via melting point (mp 142–145°C) and FT-IR (ν(C≡C) = 2105 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
Copper, (3-ethoxy-3-oxo-1-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) or even to metallic copper under certain conditions.
Substitution: The 3-ethoxy-3-oxo-1-propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Copper(II) complexes.
Reduction: Copper(I) or metallic copper.
Substitution: Various substituted organocopper compounds depending on the nucleophile used.
Scientific Research Applications
Copper, (3-ethoxy-3-oxo-1-propynyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions and the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Copper, (3-ethoxy-3-oxo-1-propynyl)- involves its ability to participate in electron transfer reactions. The copper atom can undergo oxidation and reduction, facilitating various chemical transformations. The 3-ethoxy-3-oxo-1-propynyl group can act as a ligand, stabilizing the copper center and allowing it to interact with other molecules. This interaction can lead to the formation of new chemical bonds and the activation of specific molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Organocopper compounds such as copper acetylides (e.g., copper(I) phenylacetylide) share structural similarities with "Copper, (3-ethoxy-3-oxo-1-propynyl)-" but differ in substituent groups. For example:
- Copper(I) phenylacetylide : Contains a phenyl group instead of the ethoxy-oxo-propynyl chain. This substitution reduces polarity and alters solubility in organic solvents .
- The absence of the propynyl group limits its catalytic versatility compared to the target compound .
Toxicity and Environmental Impact
Copper compounds are regulated under frameworks like the Toxics Release Inventory (TRI). Revisions in TRI data for zinc and lead compounds (e.g., manganese compounds revised from 5.5 million pounds to <500 pounds) highlight the importance of accurate reporting for copper derivatives .
Research Findings and Data Gaps
Spectroscopic Characterization
The absence of NMR or UV data for "Copper, (3-ethoxy-3-oxo-1-propynyl)-" in the evidence underscores a critical research gap. For structurally related compounds (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside), UV and NMR spectroscopy have been pivotal in structural elucidation (Tables 1 and 2 in ). Similar methodologies could be applied to the target compound .
Database and Computational Insights
Platforms like KLSD (Kinase Database) emphasize the role of structured data tables in chemical research. For "Copper, (3-ethoxy-3-oxo-1-propynyl)-", integration into such databases would facilitate comparisons with bioactivity data for kinase inhibitors or other organometallic therapeutics .
Tables for Comparative Analysis
Table 1: Key Properties of Copper Compounds
| Compound | Structure | Reactivity | Stability | Applications |
|---|---|---|---|---|
| Copper, (3-ethoxy-3-oxo-1-propynyl)- | Cu-alkynyl with ethoxy-oxo | Moderate (predicted) | High (predicted) | Catalysis (hypothetical) |
| Copper(I) phenylacetylide | Cu-C≡C-Ph | High | Low | Sonogashira coupling |
| Copper(II) acetate | Cu(OAc)₂ | Oxidizing agent | Moderate | Organic synthesis |
Table 2: TRI Data for Heavy Metal Compounds (1999)
| Compound | Initial Reported Quantity (lbs) | Revised Quantity (lbs) |
|---|---|---|
| Manganese compounds | 5,584,900 | <500 |
| Zinc compounds | 17,147,839 | 0 |
| Lead compounds | 60,123 | 0 |
Note: Data revisions highlight discrepancies in reporting; similar scrutiny is needed for copper derivatives .
Q & A
Basic Research Questions
Q. How can researchers design experiments to optimize the synthesis of Copper, (3-ethoxy-3-oxo-1-propynyl)- under varying reaction conditions?
- Methodological Answer :
- Employ factorial design to systematically evaluate variables such as temperature, solvent polarity, and copper precursor reactivity. For example, a 2³ factorial design can test interactions between these factors while minimizing experimental runs .
- Use computational pre-screening (e.g., quantum chemical calculations) to identify thermodynamically favorable pathways, reducing trial-and-error experimentation .
- Monitor reaction progress with in-situ spectroscopic techniques (e.g., FTIR or UV-Vis) to track intermediate formation and optimize reaction termination points .
Q. What spectroscopic and analytical techniques are most effective for characterizing the structure and purity of Copper, (3-ethoxy-3-oxo-1-propynyl)-?
- Methodological Answer :
- X-ray crystallography is critical for resolving the copper coordination geometry and ligand arrangement, especially given the propynyl group’s steric effects .
- Pair NMR spectroscopy (¹H, ¹³C) with ESI-MS to confirm molecular weight and detect impurities. For paramagnetic copper complexes, use solid-state NMR to mitigate line-broadening issues .
- Thermogravimetric analysis (TGA) can assess thermal stability, while cyclic voltammetry probes redox behavior relevant to catalytic applications .
Q. How can computational chemistry aid in predicting the reactivity of Copper, (3-ethoxy-3-oxo-1-propynyl)- in catalytic systems?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model ligand substitution kinetics and electron-transfer mechanisms. Focus on frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways, particularly for protic vs. aprotic solvents .
- Validate computational predictions with controlled experiments (e.g., kinetic isotope effects) to refine theoretical models .
Advanced Research Questions
Q. What mechanistic insights explain the ligand-exchange dynamics of Copper, (3-ethoxy-3-oxo-1-propynyl)- in heterogeneous catalysis?
- Methodological Answer :
- Apply operando spectroscopy (e.g., XAFS or Raman) under reaction conditions to monitor transient copper oxidation states and ligand dissociation rates .
- Compare experimental rate constants with microkinetic models to identify rate-determining steps. For example, assess whether ethoxy group lability limits catalytic turnover .
- Use isotopic labeling (e.g., ¹⁸O in the ethoxy group) to trace ligand participation in catalytic cycles .
Q. How can contradictions in experimental data (e.g., stability vs. reactivity in ambient conditions) be resolved for this compound?
- Methodological Answer :
- Conduct accelerated aging studies under controlled humidity and oxygen levels to isolate degradation pathways. Pair with DFT-based transition state analysis to identify vulnerable bonds .
- Apply multivariate analysis to decouple competing factors (e.g., steric hindrance vs. electronic effects) influencing stability .
- Reconcile discrepancies by cross-referencing data with structurally analogous copper complexes (e.g., pyridyl or carboxylate derivatives) .
Q. What advanced statistical methods are suitable for optimizing the compound’s performance in multi-step organic transformations?
- Methodological Answer :
- Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., catalyst loading, substrate ratio) and reaction yield .
- Implement machine learning algorithms (e.g., random forests) trained on historical catalytic data to predict optimal reaction parameters .
- Validate models with cross-experimental reproducibility tests across multiple labs to ensure robustness .
Q. How can cross-disciplinary approaches (e.g., materials science, computational biology) enhance the study of this compound’s interactions in complex systems?
- Methodological Answer :
- Integrate surface-enhanced Raman spectroscopy (SERS) with molecular docking simulations to study adsorption behavior on catalytic supports (e.g., metal-organic frameworks) .
- Collaborate with bioinorganic chemists to explore biomimetic applications, such as mimicking copper-containing enzymes (e.g., laccases) .
- Leverage high-throughput screening platforms to assess the compound’s compatibility with industrial waste streams or biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
